molecular formula C9H10BrNO3 B13543727 (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol

(2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol

Cat. No.: B13543727
M. Wt: 260.08 g/mol
InChI Key: COTKCRBYNIXCGC-SSDOTTSWSA-N
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Description

(2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and bromo functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available precursors such as 6-bromo-1,3-dioxaindan and an appropriate amino alcohol.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The product can be purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a dehalogenated product.

    Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium thiolate or sodium azide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromo group with a thiol would yield a thioether derivative.

Scientific Research Applications

Chemistry

In organic synthesis, (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

In medicinal chemistry, it could be explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry

In material science, it may be used in the synthesis of polymers or other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol would depend on its specific application. For example, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(6-chloro-1,3-dioxaindan-5-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (2S)-2-amino-2-(6-fluoro-1,3-dioxaindan-5-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromo group in (2S)-2-amino-2-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-ol may impart unique reactivity and properties compared to its chloro and fluoro analogs

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(2S)-2-amino-2-(6-bromo-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C9H10BrNO3/c10-6-2-9-8(13-4-14-9)1-5(6)7(11)3-12/h1-2,7,12H,3-4,11H2/t7-/m1/s1

InChI Key

COTKCRBYNIXCGC-SSDOTTSWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)[C@@H](CO)N)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(CO)N)Br

Origin of Product

United States

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